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Compound of Interest

Compound Name: Methyl 3-Phenylisonicotinate

CAS No.: 850162-87-7

Cat. No.: B1505256

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-
Phenylisonicotinate, a key heterocyclic compound with significant interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed exploration of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality

behind experimental choices and data interpretation is emphasized to provide field-proven

insights.

Molecular Structure and Overview
Methyl 3-Phenylisonicotinate (CAS: 850162-87-7) possesses a molecular formula of

C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1] Its structure, featuring a phenyl group

at the 3-position of the pyridine ring and a methyl ester at the 4-position, gives rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous

identification, purity assessment, and the elucidation of its role in various chemical

transformations.

Caption: Molecular structure of Methyl 3-Phenylisonicotinate.
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Synthesis of Methyl 3-Phenylisonicotinate
The synthesis of Methyl 3-Phenylisonicotinate can be achieved through several strategic

pathways. The choice of method often depends on the availability of starting materials, desired

scale, and purity requirements. Two common and effective methods are outlined below.

Method 1: Fischer Esterification of 3-Phenylisonicotinic
Acid
This classical method involves the acid-catalyzed esterification of the corresponding carboxylic

acid.

Protocol:

To a solution of 3-phenylisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add

concentrated sulfuric acid (0.1-0.3 equivalents) dropwise at 0 °C.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and carefully neutralize it with a

saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or

dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford pure

Methyl 3-Phenylisonicotinate.[2]

Method 2: Suzuki-Miyaura Cross-Coupling
A more modern and versatile approach involves a palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction. This method is particularly useful for creating the C-C bond between the

pyridine and phenyl rings.
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Protocol:

In a reaction vessel, combine methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid

(1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a

base like potassium carbonate or cesium carbonate (2-3 equivalents).

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DMF) and water.

Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to

120 °C.[3]

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and dilute it with

water.

Extract the product with an organic solvent. Wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, and concentrate.

Purify the residue by column chromatography.[3]

Synthesis Workflow
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Caption: Generalized workflow for the synthesis and characterization of Methyl 3-
Phenylisonicotinate.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The ¹H NMR spectrum of Methyl 3-Phenylisonicotinate is predicted to exhibit

distinct signals corresponding to the aromatic protons of both the pyridine and phenyl rings, as

well as the methyl ester protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.70 - 8.60 Multiplet 2H H-2, H-6 (Pyridine)

~7.60 - 7.30 Multiplet 6H
H-5 (Pyridine) &

Phenyl Protons

~3.90 Singlet 3H -OCH₃

Interpretation:

Aromatic Region (δ 7.30-8.70): The protons on the pyridine ring are expected to be

deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the

ring current. The H-2 and H-6 protons, being closest to the nitrogen, are anticipated to

resonate at the lowest field. The H-5 proton will appear at a slightly higher field. The five

protons of the phenyl group will resonate in the typical aromatic region, likely overlapping

with the H-5 signal of the pyridine ring, resulting in a complex multiplet.[1]

Methyl Ester Protons (δ ~3.90): The three protons of the methyl group of the ester will

appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.[1]

Its chemical shift is characteristic of methyl esters.[4]

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. As

direct experimental data is not readily available, the following are predicted chemical shifts

based on the analysis of similar structures.
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Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppm Assignment

~165 C=O (Ester)

~150 C-2, C-6 (Pyridine)

~140 C-4 (Pyridine)

~137 C-1' (Phenyl, ipso)

~135 C-3 (Pyridine)

~129 C-3', C-5' (Phenyl)

~128 C-2', C-6' (Phenyl)

~127 C-4' (Phenyl)

~123 C-5 (Pyridine)

~52 -OCH₃

Interpretation:

Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate at a low field,

which is typical for this functional group.[5]

Aromatic Carbons (δ ~123-150): The spectrum will show multiple signals in the aromatic

region, corresponding to the nine distinct aromatic carbons. The carbons of the pyridine ring

are influenced by the nitrogen atom, with C-2, C-4, and C-6 generally appearing at a lower

field than the carbons of the phenyl ring. The quaternary carbons (C-3, C-4, and C-1') will

typically show weaker signals.

Methyl Carbon (δ ~52): The carbon of the methyl ester group will appear at a higher field,

consistent with an sp³ hybridized carbon attached to an oxygen atom.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of Methyl 3-Phenylisonicotinate will be dominated by absorptions arising

from the aromatic rings and the ester group.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H Stretch

2950-2850 Weak Aliphatic C-H Stretch (-OCH₃)

~1725 Strong C=O Stretch (Ester)

~1600, ~1580, ~1450 Medium-Weak
C=C and C=N Ring Stretching

(Pyridine & Phenyl)

~1280 Strong
Asymmetric C-O-C Stretch

(Ester)

~1120 Strong
Symmetric C-O-C Stretch

(Ester)

700-900 Strong
C-H Out-of-plane Bending

(Aromatic)

Interpretation:

The most prominent feature in the IR spectrum will be the strong absorption band around 1725

cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester.[7]

[8] The presence of two strong bands around 1280 cm⁻¹ and 1120 cm⁻¹ for the C-O stretching

vibrations further confirms the ester functionality.[7] The aromatic nature of the compound is

indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring

stretching vibrations in the 1450-1600 cm⁻¹ region.[9] The out-of-plane C-H bending vibrations

in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the

aromatic rings.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For Methyl 3-Phenylisonicotinate,

electron ionization (EI) would likely lead to a distinct molecular ion peak and several

characteristic fragment ions.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺˙): m/z = 213. This peak corresponds to the intact molecule with the loss of

one electron.

Loss of Methoxy Radical (M - ˙OCH₃): m/z = 182. This fragment arises from the cleavage of

the C-O single bond of the ester.

Loss of Carbon Monoxide from m/z 182: m/z = 154. This is a common fragmentation

pathway for acylium ions.

Loss of the Ester Group (M - ˙COOCH₃): m/z = 154. This corresponds to the formation of the

3-phenylpyridine radical cation.

Tropylium-like Ion: Further fragmentation of the phenylpyridine moiety can occur.

[M]⁺˙
m/z = 213

[M - ˙OCH₃]⁺
m/z = 182

- ˙OCH₃

[M - ˙COOCH₃]⁺˙
m/z = 154

- ˙COOCH₃

[m/z 182 - CO]⁺
m/z = 154

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for Methyl 3-
Phenylisonicotinate.
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The fragmentation of pyridine carboxylic acid esters can be complex. The initial loss of the

methoxy radical (˙OCH₃) to form an acylium ion (m/z 182) is a highly probable event.

Subsequent loss of carbon monoxide (CO) from this ion would lead to the fragment at m/z 154.

Alternatively, direct cleavage of the entire ester group can also result in the formation of the 3-

phenylpyridine radical cation at m/z 154.

Conclusion
The spectroscopic data presented in this guide, based on a combination of typical values for

related structures and predicted data, provides a comprehensive framework for the

characterization of Methyl 3-Phenylisonicotinate. The interplay of ¹H NMR, ¹³C NMR, IR, and

MS data allows for an unambiguous confirmation of its structure. This guide serves as a

valuable resource for scientists working with this compound, enabling them to confidently

identify and utilize it in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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